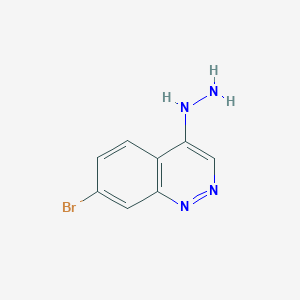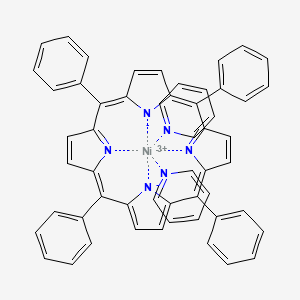![molecular formula C11H10N4O B13094919 8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound belonging to the class of azoloazines. These compounds are characterized by their fused ring structures, which include nitrogen atoms. The unique structure of 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine typically involves the reaction of pyrazole derivatives with 1,2,4-triazine precursors. One common method includes the cyclization of 5-aminopyrazoles with appropriate reagents under controlled conditions. For instance, benzoyl isothiocyanate can react with malononitrile in the presence of potassium hydroxide and ethanol, followed by alkylation and reaction with hydrazine .
Industrial Production Methods: Industrial production of 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles like amines or thiols under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s antifungal activity, for example, is attributed to its ability to interfere with fungal cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[1,5-a]pyrimidines: These compounds share structural similarities and exhibit similar biological activities, such as enzyme inhibition and anticancer properties.
Pyrazolo[3,4-b]pyridines: Known for their kinase inhibitory activity and potential as anticancer agents.
Thieno[2,3-b]pyridines: These compounds also exhibit a broad range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine stands out due to its unique ethoxy group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its specificity and potency in various applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H10N4O |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine |
InChI |
InChI=1S/C11H10N4O/c1-2-16-8-3-4-9-10(7-8)15-11(14-13-9)5-6-12-15/h3-7H,2H2,1H3 |
InChI-Schlüssel |
WVSWCDSHZGYPST-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=NC3=CC=NN32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13094849.png)

![Methyl6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate](/img/structure/B13094856.png)


![2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B13094876.png)



![3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13094912.png)

